molecular formula C5H3BrN4 B3026964 5-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 1196152-90-5

5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Cat. No.: B3026964
CAS No.: 1196152-90-5
M. Wt: 199.01
InChI Key: AYXGMAXAMGHBMG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound with the molecular formula C5H3BrN4. It is a derivative of pyrazolo[3,4-B]pyrazine, where a bromine atom is substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • 5-Bromo-1H-pyrazolo[3,4-B]pyrazine has been utilized in the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These molecules have potential pharmacological activities and are structurally characterized by various spectral analyses (El‐Dean et al., 2018).

Application in Photovoltaic Devices

  • The compound has been incorporated into donor-acceptor copolymers for use in photovoltaic devices. The optical properties, electrochemical behavior, and energy levels of these copolymers have been investigated, demonstrating the versatility of this compound in materials science (Zhou et al., 2010).

Antimicrobial Activity

  • Research has shown that derivatives of this compound exhibit antimicrobial activity. For instance, the synthesis of 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines has been explored, with some derivatives showing promising antibacterial activity against various bacterial strains (Hrynyshyn et al., 2019).

Anticancer and Anti-inflammatory Activities

  • Some derivatives synthesized from this compound have been evaluated for their anticancer and anti-inflammatory activities. Studies have indicated that certain derivatives exhibit significant activity against cancer cell lines and inflammatory conditions (Chamakuri et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGMAXAMGHBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NNC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857176
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-90-5
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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